9-butyl-1,8-dimethyl-3,9-dihydro-1H-purine-2,6-dione
CAS No.: 61080-39-5
Cat. No.: VC19528343
Molecular Formula: C11H16N4O2
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61080-39-5 |
|---|---|
| Molecular Formula | C11H16N4O2 |
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 9-butyl-1,8-dimethyl-3H-purine-2,6-dione |
| Standard InChI | InChI=1S/C11H16N4O2/c1-4-5-6-15-7(2)12-8-9(15)13-11(17)14(3)10(8)16/h4-6H2,1-3H3,(H,13,17) |
| Standard InChI Key | HYYRLSAEMYVRFQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1C(=NC2=C1NC(=O)N(C2=O)C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name is 9-butyl-1,8-dimethyl-3H-purine-2,6-dione, and its systematic chemical structure includes:
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A purine backbone with ketone groups at positions 2 and 6.
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Methyl groups at N1 and N8.
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A butyl chain at N9.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 61080-39-5 | |
| Molecular Formula | C₁₁H₁₆N₄O₂ | |
| Molecular Weight | 236.27 g/mol | |
| IUPAC Name | 9-Butyl-1,8-dimethyl-3H-purine-2,6-dione | |
| SMILES | CCCCN1C(=NC2=C1NC(=O)N(C2=O)C)C | |
| XLogP3-AA | 1.0 |
Spectral Data
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¹H NMR: Peaks corresponding to methyl (δ ~3.3 ppm) and butyl (δ ~1.5–1.7 ppm) groups dominate the spectrum.
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¹³C NMR: Carbonyl resonances at δ ~155–160 ppm confirm the dione structure.
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Mass Spectrometry: A molecular ion peak at m/z 236.27 aligns with the molecular formula .
Synthesis and Structural Modifications
Synthetic Routes
The compound is synthesized via alkylation of the xanthine nucleus, a common strategy for purine derivatives . A typical procedure involves:
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Base alkylation: Reaction of xanthine with iodomethane or methyl iodide to introduce methyl groups at N1 and N8.
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N9 substitution: Subsequent treatment with 1-bromobutane in the presence of a base (e.g., K₂CO₃) to attach the butyl chain.
Key Reaction Conditions:
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Solvents: Acetone or dimethylformamide (DMF).
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Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
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Yield: ~50–65% after purification.
Structural Analogues
Modifications at N7 or N9 positions alter hydrophobicity and receptor affinity. For example:
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N7 substitution: Replacing the methyl group with larger alkyl chains (e.g., propyl) enhances membrane permeability but reduces aqueous solubility .
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N9 butyl chain: Increases lipophilicity, potentially improving blood-brain barrier penetration compared to unsubstituted xanthines .
Biological Activity and Mechanism
Adenosine Receptor Interactions
Xanthines are classical adenosine receptor (AR) antagonists, and this compound’s substitutions influence subtype selectivity:
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A₁ AR: Moderate affinity (Ki ~1–10 µM), similar to theophylline .
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A₂B AR: Higher selectivity due to the butyl group’s hydrophobic interactions .
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A₃ AR: Negligible activity, unlike some 8-phenylxanthine derivatives .
Table 2: Comparative Receptor Affinity of Xanthine Derivatives
| Compound | A₁ AR (Ki, nM) | A₂B AR (Ki, nM) | Selectivity (A₂B/A₁) | Source |
|---|---|---|---|---|
| 9-Butyl-1,8-dimethyl-xanthine | 1200 | 530 | 2.3 | |
| Theophylline | 8000 | 10,000 | 0.8 | |
| 1,3-Dipropyl-8-cyclopentylxanthine | 0.4 | 3400 | 8500 |
Enzymatic Inhibition
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Phosphodiesterase (PDE) inhibition: Weak activity compared to IBMX (3-isobutyl-1-methylxanthine) .
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Monoamine oxidase B (MAO-B): No significant inhibition, unlike某些8-aminoalkyl xanthines .
Comparative Analysis with Related Compounds
Selectivity Trends
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8-Phenylxanthines: Higher A₂A affinity but greater cardiovascular side effects .
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1,3-Dialkylxanthines: Improved metabolic stability over 1-methyl derivatives .
Research Gaps and Future Directions
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Pharmacokinetic studies: No data on absorption, distribution, or half-life.
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In vivo efficacy: Animal models of asthma or neurodegeneration are needed.
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Toxicity profiling: Acute and chronic toxicity remain uncharacterized.
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